2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . This multi-step reaction includes condensation, cyclization, and elimination processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyrimidin-4(3H)-one: Shares a similar core structure but lacks the pyrido ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine core but different substituents.
Uniqueness
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific combination of a pyrido ring fused with a pyrimidine ring and the presence of a sulfanylidene group
Properties
Molecular Formula |
C7H11N3OS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H11N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12) |
InChI Key |
JYHKVQVKYPKQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(=O)NC(=S)N2 |
Origin of Product |
United States |
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